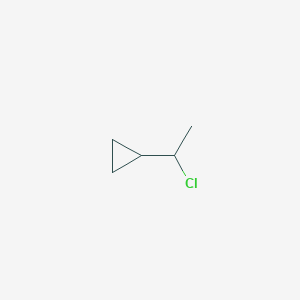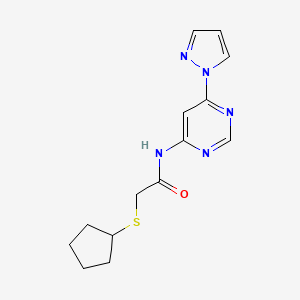![molecular formula C12H12F3N3O2S B2376719 4-méthyl-2-[3-méthyl-5-(trifluorométhyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate d'éthyle CAS No. 956393-95-6](/img/structure/B2376719.png)
4-méthyl-2-[3-méthyl-5-(trifluorométhyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12F3N3O2S and its molecular weight is 319.3. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
Ce composé est utilisé en synthèse organique . Une procédure efficace pour obtenir ce nouveau composé à partir d'acétoacétate d'éthyle, de NBS et de N, N′-diéthylthiourée a été rapportée . Cette méthode de synthèse efficace, sans catalyseur et en un seul pot est facile .
Applications Antioxydantes
Les dérivés thiazoliques, y compris ce composé, ont été étudiés pour leurs propriétés antioxydantes . Ils peuvent agir comme antioxydants, aidant à protéger les cellules des dommages causés par les radicaux libres .
Applications Analgésiques
Les dérivés thiazoliques se sont avérés avoir des propriétés analgésiques . Cela signifie qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments contre la douleur .
Applications Anti-inflammatoires
Ces composés ont également été étudiés pour leurs propriétés anti-inflammatoires . Ils pourraient potentiellement être utilisés dans le traitement des affections caractérisées par une inflammation .
Applications Antimicrobiennes
Les dérivés thiazoliques se sont avérés avoir des propriétés antimicrobiennes . Cela signifie qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antimicrobiens .
Applications Antifongiques
Ces composés se sont également avérés avoir des propriétés antifongiques . Ils pourraient potentiellement être utilisés dans le traitement des infections fongiques .
Applications Antivirales
Les dérivés thiazoliques se sont avérés avoir des propriétés antivirales . Cela signifie qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antiviraux .
Applications Neuroprotectrices
Les dérivés thiazoliques se sont avérés avoir des propriétés neuroprotectrices . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement des maladies neurodégénératives .
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Propriétés
IUPAC Name |
ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c1-4-20-10(19)9-7(3)16-11(21-9)18-8(12(13,14)15)5-6(2)17-18/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTBGURAJZPDQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=CC(=N2)C)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)



![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2376644.png)
![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B2376646.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2376650.png)


![N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376654.png)
![2-[(2-Chlorophenyl)formamido]propanoic acid](/img/structure/B2376656.png)
![(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2376658.png)
